molecular formula C6H8N2O2 B1582039 Methyl 1H-imidazol-1-ylacetate CAS No. 25023-22-7

Methyl 1H-imidazol-1-ylacetate

Cat. No.: B1582039
CAS No.: 25023-22-7
M. Wt: 140.14 g/mol
InChI Key: MENQOXBTQWXPJA-UHFFFAOYSA-N
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Description

Methyl 1H-imidazol-1-ylacetate is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions this compound is characterized by the presence of a methyl ester group attached to the imidazole ring via an acetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazol-1-ylacetate typically involves the reaction of imidazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-imidazol-1-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-1-acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Imidazole-1-acetic acid.

    Reduction: Imidazole-1-ylmethanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1H-imidazol-1-ylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1H-imidazol-1-ylacetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then interact with biological targets such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Imidazole-1-acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Imidazole-1-ylmethanol: Similar structure but with an alcohol group instead of an ester.

    Methyl 2-imidazolecarboxylate: Similar structure but with the ester group attached directly to the imidazole ring.

Uniqueness: Methyl 1H-imidazol-1-ylacetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

methyl 2-imidazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENQOXBTQWXPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339622
Record name Methyl 1H-imidazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25023-22-7
Record name Methyl 1H-imidazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, combined 1.0 g of imidazole (14.7 mmol) with 824 mg of potassium hydroxide (14.7 mmol), 2.0 g of potassium carbonate (14.7 mmol) and 82 mg of benzyltriethylammonium chloride (7.34 mmol) in 40 ml of CH2Cl2. Added 695 μl of methylbromoacetate. Reaction is stirred at room temperature for 3 hours. Filtered off solids, rinsed with CH2Cl2, and evaporated the filtrate under reduced pressure to give colorless oil. Product is purified by flash chromatography on a Biotage Flash 40 (Eluent: 95:5 CH2Cl2/CH3OH), yielding 300 mg of a white solid (27%). 1H NMR (400 MHz, CD3OD) δ 3.75 (3H, s), 4.91 (2H, s), 6.96 (1H, s), 7.10 (1H, s), 7.64 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
824 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
695 μL
Type
reactant
Reaction Step Four
Quantity
82 mg
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key advantage of using microwave irradiation in the synthesis of Methyl 2-(1H-imidazol-1-yl)acetate as described in the research?

A1: The research highlights that utilizing microwave irradiation significantly reduces the reaction time for synthesizing Methyl 2-(1H-imidazol-1-yl)acetate. [] The reaction, when carried out in a microwave reactor with indium(III) trifluoromethanesulfonate as a catalyst, completes within 3 minutes. [] This is considerably faster than traditional synthetic methods, demonstrating the potential of microwave-assisted synthesis for improved efficiency in organic chemistry.

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